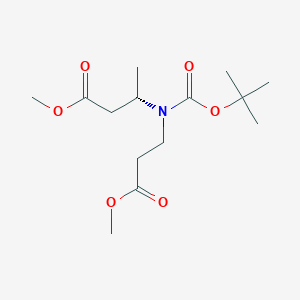
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl group, a methoxy group, and a butanoate ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Formation of the Amide Bond: The protected amino acid is then reacted with 3-methoxy-3-oxopropylamine to form the amide bond under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)(3-hydroxy-3-oxopropyl)amino)butanoate
- Methyl (S)-3-((tert-butoxycarbonyl)(3-ethoxy-3-oxopropyl)amino)butanoate
Uniqueness
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H25NO6 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
methyl (3S)-3-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C14H25NO6/c1-10(9-12(17)20-6)15(8-7-11(16)19-5)13(18)21-14(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
Clave InChI |
BASUDBUVUYCGQM-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CC(=O)OC)N(CCC(=O)OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=O)OC)N(CCC(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


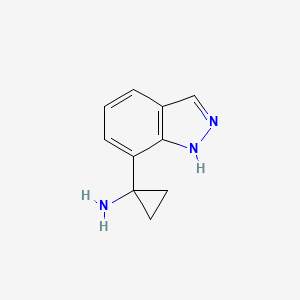

![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)

![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
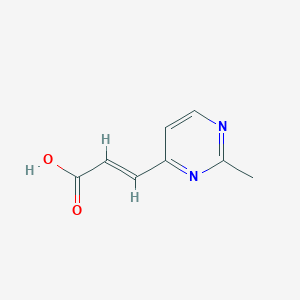

![2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15277216.png)
![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)

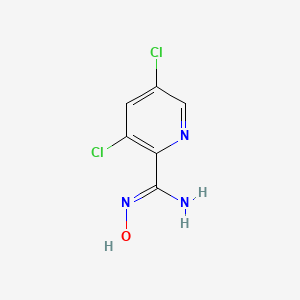

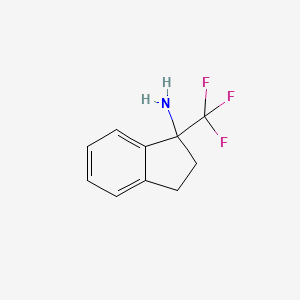
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
